

# Application Notes and Protocols: ISAM-140 in Spheroid and Organoid Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ISAM-140** is a potent and selective antagonist of the A2B adenosine receptor (A2BAR). In the tumor microenvironment, high concentrations of adenosine suppress the anti-tumor immune response by activating A2A and A2B receptors on immune cells. By blocking the A2BAR, **ISAM-140** has been shown to enhance anti-tumor immunity and inhibit tumor growth in preclinical models. Three-dimensional (3D) culture systems, such as spheroids and organoids, more accurately recapitulate the complex cell-cell interactions and physiological gradients of in vivo tumors compared to traditional 2D cell culture. This document provides detailed application notes and protocols for studying the effects of **ISAM-140** in patient-derived cancer spheroid and organoid models.

## **Data Presentation**

Table 1: Effect of ISAM-140 on Patient-Derived Breast Cancer Spheroid Viability

| Treatment         | Concentration (µM) | Relative Cell<br>Viability (%) | Statistical<br>Significance |
|-------------------|--------------------|--------------------------------|-----------------------------|
| Untreated Control | -                  | 100                            | -                           |
| ISAM-140          | 12                 | Significantly Reduced          | p < 0.05                    |



Data summarized from studies on patient-derived breast cancer spheroids treated for 4 days. [1]

Table 2: Effect of ISAM-140 on Lymphocyte Proliferation in the Presence of Adenosine

| Cell Type                                  | ISAM-140 (12 μM) Effect on Proliferation |
|--------------------------------------------|------------------------------------------|
| CD8+ T cells (naïve and effector)          | Rescued                                  |
| CD4+ T cells (central and effector memory) | Rescued                                  |
| NK cells                                   | Rescued                                  |

**ISAM-140** rescued lymphocyte proliferation from adenosine-mediated suppression.[1]

Table 3: Impact of ISAM-140 on T Cell Ratio within Tumor Spheroids

| Treatment | Effect on CD8/CD4 T cell ratio | Statistical Significance  |
|-----------|--------------------------------|---------------------------|
| ISAM-140  | Increased                      | Statistically Significant |

Analysis of tumor-infiltrating lymphocytes (TILs) in patient-derived spheroids.[1]

## **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: ISAM-140 blocks adenosine binding to the A2B receptor on immune cells.





Click to download full resolution via product page

Caption: Workflow for **ISAM-140** testing in patient-derived spheroids.



## **Experimental Protocols**

## Protocol 1: Generation and Treatment of Patient-Derived Cancer Spheroids

This protocol describes the generation of spheroids from fresh patient tumor tissue and subsequent treatment with **ISAM-140**.

#### Materials:

- Fresh tumor tissue from resection
- DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
- Collagenase, Hyaluronidase, DNase
- Ficoll-Paque
- Ultra-low attachment 96-well plates
- ISAM-140 (stock solution in DMSO)
- CellTiter-Glo® 3D Cell Viability Assay (Promega)
- Incubator (37°C, 5% CO2)

#### Methodology:

- Tissue Dissociation:
  - Mechanically mince fresh tumor tissue into small fragments (<1-2 mm).
  - Digest the tissue fragments in a solution of collagenase, hyaluronidase, and DNase in DMEM/F12 at 37°C for 1-2 hours with gentle agitation.
  - Filter the cell suspension through a 70 μm cell strainer to remove undigested tissue.
  - Isolate tumor cells and immune cells by density gradient centrifugation using Ficoll-Paque.



#### • Spheroid Formation:

- Resuspend the isolated cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Seed 5,000 to 10,000 cells per well in an ultra-low attachment 96-well plate.
- Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
- Incubate at 37°C and 5% CO2 for 3-4 days to allow for spheroid formation.

#### • **ISAM-140** Treatment:

- Prepare serial dilutions of ISAM-140 in culture medium from a concentrated stock solution.
  A final concentration of 12 μM has been shown to be effective.[1] Ensure the final DMSO concentration is below 0.1%.
- Carefully remove half of the medium from each well and replace it with fresh medium containing the desired concentration of ISAM-140 or vehicle control (DMSO).
- Incubate the spheroids for the desired treatment period (e.g., 4 days).

#### Analysis:

- Viability Assay: Assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
- Spheroid Growth: Monitor spheroid size and morphology over time using brightfield microscopy. Images can be analyzed using software like ImageJ to quantify spheroid diameter or area.
- Flow Cytometry: Collect spheroids, dissociate them into single cells using TrypLE or a similar reagent, and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD56) to analyze the composition of tumor-infiltrating lymphocytes.



## Protocol 2: Proposed Protocol for Patient-Derived Organoid Culture and ISAM-140 Treatment

This protocol is a proposed adaptation for using **ISAM-140** in patient-derived organoid (PDO) cultures, based on general organoid generation techniques. Note: This is a hypothetical protocol and requires optimization and validation.

#### Materials:

- Fresh tumor tissue from biopsy or resection
- Advanced DMEM/F12 medium
- Matrigel® or other basement membrane extract
- Organoid culture medium supplements (e.g., B27, N2, EGF, Noggin, R-spondin)
- Collagenase, Dispase, DNase
- ISAM-140 (stock solution in DMSO)
- Incubator (37°C, 5% CO2)
- Cell viability and imaging reagents as in Protocol 1

#### Methodology:

- Organoid Generation:
  - Mince fresh tumor tissue and digest with a cocktail of Collagenase, Dispase, and DNase to obtain a single-cell suspension or small cell clusters.
  - Embed the cells in droplets of Matrigel® in a pre-warmed culture plate.
  - Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
  - Overlay the Matrigel® domes with organoid culture medium containing appropriate growth factors.







Culture the organoids at 37°C and 5% CO2, refreshing the medium every 2-3 days.
 Organoids should form within 7-14 days.

#### ISAM-140 Treatment:

- Once organoids are established, carefully add ISAM-140 diluted in fresh organoid culture medium to the desired final concentration.
- Treat for a relevant duration, which may range from days to weeks depending on the experimental endpoint.

#### Analysis:

- Organoid Viability and Growth: Monitor organoid size and morphology using microscopy.
  Perform viability assays as described for spheroids, ensuring compatibility with 3D
  Matrigel® cultures.
- Immunofluorescence and Immunohistochemistry: Fix, embed, and section the organoids to analyze protein expression and localization of cancer and immune cell markers.
- Co-culture with Immune Cells: For immuno-oncology studies, establish co-cultures of PDOs with autologous or allogeneic immune cells (e.g., T cells, NK cells) and then treat with ISAM-140 to assess its impact on immune-mediated tumor cell killing.





Click to download full resolution via product page

Caption: Proposed workflow for **ISAM-140** testing in patient-derived organoids.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ISAM-140 in Spheroid and Organoid Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570728#isam-140-in-spheroid-or-organoid-culturesystems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com